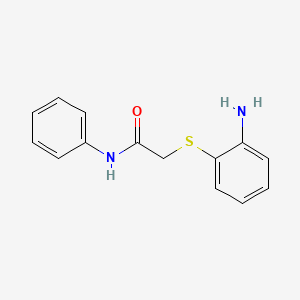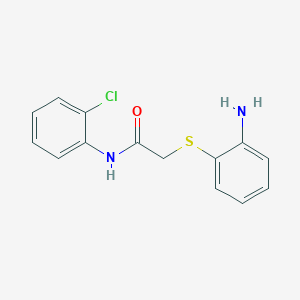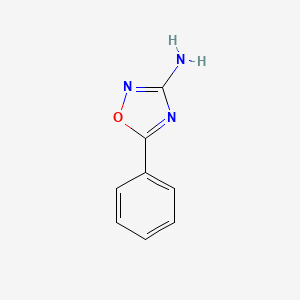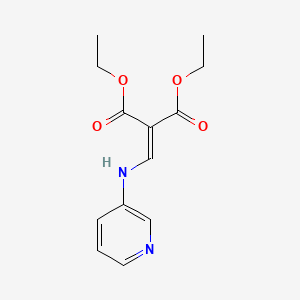![molecular formula C6H2BrN3O2S B1299622 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole CAS No. 72023-79-1](/img/structure/B1299622.png)
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole (BNBT) is a type of heterocyclic compound that is widely used for scientific research purposes. It is a highly reactive and versatile compound that has been used in a variety of lab experiments, such as synthesis and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods and Molecular Structure:
- A study by Zhang et al. (2011) synthesized 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine by reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide, focusing on the compound's molecular structure through crystallography, highlighting N—H⋯N intermolecular hydrogen bonding forming centrosymmetric dimers in the crystal structure (Zhang et al., 2011).
- Sowmya et al. (2020) conducted a crystal structure, quantum chemical, and theoretical charge density analysis of 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, exploring the nature and strength of various intermolecular interactions, utilizing PIXEL and ab-initio methods for analysis (Sowmya et al., 2020).
Photovoltaic and Material Applications
Photovoltaic Material Design:
- Research by Chmovzh et al. (2022) on 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) illustrates its significance as a precursor in the synthesis of dyes and photovoltaic materials, underlining its potential in enhancing the efficiency of solar cells (Chmovzh et al., 2022).
Biological and Chemical Properties
Antimicrobial and Antitubercular Activity:
- Noolvi et al. (2011) explored 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives for their anticancer evaluation, revealing that certain compounds exhibited significant selectivity toward leukemic cancer cell lines, indicating the compound's potential in medicinal chemistry (Noolvi et al., 2011).
Corrosion Inhibition:
- Tang et al. (2009) studied thiadiazole derivatives as corrosion inhibitors for copper, demonstrating their efficacy in preventing copper corrosion in acidic environments, which could have implications for industrial applications (Tang et al., 2009).
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, influencing their function .
Mode of Action
It’s suggested that the compound may exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment between 2-8°c .
Result of Action
It’s suggested that the compound may have potential applications in the synthesis of light-emitting and conducting polymers for organic electronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole. For instance, the compound’s stability can be affected by temperature and humidity .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2, which are enzymes involved in cell signaling pathways . These interactions are essential for understanding the regulatory mechanisms of these enzymes and their role in diseases such as diabetes and cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of epidermal growth factor receptor (EGFR), thereby altering cell proliferation and survival . Additionally, it impacts the expression of genes involved in oxidative stress response and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PTP1B and SHP2, inhibiting their activity . This inhibition leads to changes in downstream signaling pathways, affecting cellular responses. Furthermore, the compound can act as a nitrogen oxide donor, influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of glutathione transferase, an enzyme involved in detoxification processes . These interactions highlight the compound’s role in modulating cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments influence its activity and function . Understanding these transport mechanisms is essential for optimizing its use in biochemical and pharmacological studies.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in modulating cellular processes and its potential therapeutic applications.
properties
IUPAC Name |
5-bromo-4-nitro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYYEVZFVMMYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361006 |
Source


|
| Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72023-79-1 |
Source


|
| Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)



![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)
